Product packaging for C8H16N2Na2O6S2(Cat. No.:CAS No. 100037-69-2; 76836-02-7)

C8H16N2Na2O6S2

Cat. No.: B2406229
CAS No.: 100037-69-2; 76836-02-7
M. Wt: 346.32
InChI Key: UNRRMJCIYFFIBO-UHFFFAOYSA-L
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Description

Contextualization within Modern Chemical Research Disciplines

Piperazine-N,N'-bis(2-ethanesulfonic acid) disodium (B8443419) salt, commonly known as PIPES disodium salt, is a prominent zwitterionic buffering agent. cephamls.commpbio.com Its primary application lies in biochemistry, molecular biology, and cell culture, where maintaining a stable pH is critical. myskinrecipes.comruifuchemical.com As one of the "Good's buffers" developed in the 1960s, it was specifically designed to be effective at a pH range of 6.1 to 7.5, which is near physiological pH. mpbio.commyskinrecipes.comcasalab.com.br This makes it particularly useful for a wide array of biological research applications. ruifuchemical.comscbt.com

The compound's utility extends to various laboratory techniques. It is frequently employed in:

Protein crystallization and purification: It serves as a buffer component in techniques like ion-exchange and affinity chromatography. cephamls.commyskinrecipes.com

Enzyme assays: It helps maintain the optimal pH for enzymatic reactions. myskinrecipes.com

Nucleic acid manipulation: It is used as a buffer in gel electrophoresis and other enzymatic reactions involving DNA and RNA. cephamls.commyskinrecipes.com

Cell culture: It is included in cell culture media to maintain the necessary pH for cell growth and metabolism. cephamls.commyskinrecipes.comcasalab.com.br

Microscopy: It has been used in fixation protocols for electron microscopy, where it has been shown to minimize artifacts and preserve cellular structures better than other buffers. casalab.com.br

The disodium salt form of PIPES offers advantages such as high water solubility and enhanced stability compared to its free acid form. myskinrecipes.com It is considered non-toxic to cultured cell lines. ruifuchemical.com

Table 1: Chemical and Physical Properties of C8H16N2Na2O6S2

PropertyValueSource(s)
Molecular Formula This compound nih.govfishersci.com
Molecular Weight 346.3 g/mol nih.govrpicorp.com
Appearance White crystalline powder myskinrecipes.comtcichemicals.com
CAS Number 76836-02-7 nih.govfishersci.comrpicorp.com
pKa (25°C) 6.8 myskinrecipes.comrpicorp.com
Solubility in Water Highly soluble myskinrecipes.comrpicorp.com
pH Range 6.1 - 7.5 myskinrecipes.com

Historical Trajectories and Academic Significance of Piperazine (B1678402) Derivatives

The academic significance of Piperazine-N,N'-bis(2-ethanesulfonic acid) disodium salt is intrinsically linked to the broader history and utility of piperazine and its derivatives. Piperazine itself is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. researchgate.netwikipedia.org While piperazine derivatives occur naturally, piperazine can be synthesized through various chemical reactions. chemeurope.com

Historically, piperazine was first introduced to medicine as a solvent for uric acid and later gained prominence as an anthelmintic agent in the early 20th century. wikipedia.orgchemeurope.comnih.gov Its ability to paralyze parasites led to its widespread use. wikipedia.orgchemeurope.com

Over the years, medicinal chemists have extensively explored piperazine derivatives, recognizing the piperazine moiety as a "privileged structure" or a "well-known pharmacophore". mdpi.comnih.gov This is due to its excellent physicochemical properties, which can confer beneficial pharmacodynamic and pharmacokinetic effects to molecules it is incorporated into. mdpi.com

The versatility of the piperazine scaffold has led to its incorporation into a vast number of drugs with diverse therapeutic applications, including: tandfonline.com

Antipsychotics nih.govtandfonline.com

Antidepressants nih.govtandfonline.com

Anxiolytics nih.gov

Anticancer agents mdpi.comtandfonline.com

Antiviral agents tandfonline.com

Anti-inflammatory agents tandfonline.comontosight.ai

Antihistamines tandfonline.com

The ability to easily modify the substitution pattern on the piperazine nucleus allows for the fine-tuning of pharmacological activity, making it a flexible building block in drug discovery. mdpi.comtandfonline.comijrrjournal.com This extensive research into piperazine derivatives has created a rich academic foundation upon which the specific applications of compounds like Piperazine-N,N'-bis(2-ethanesulfonic acid) disodium salt are built. While the primary role of PIPES disodium salt is not as a therapeutic agent itself, its development and use are a direct result of the deep understanding of piperazine chemistry and its value in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2Na2O6S2 B2406229 C8H16N2Na2O6S2 CAS No. 100037-69-2; 76836-02-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

100037-69-2; 76836-02-7

Molecular Formula

C8H16N2Na2O6S2

Molecular Weight

346.32

IUPAC Name

disodium;1-[4-(1-sulfonatoethyl)piperazin-1-yl]ethanesulfonate

InChI

InChI=1S/C8H18N2O6S2.2Na/c1-7(17(11,12)13)9-3-5-10(6-4-9)8(2)18(14,15)16;;/h7-8H,3-6H2,1-2H3,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2

InChI Key

UNRRMJCIYFFIBO-UHFFFAOYSA-L

SMILES

CC(N1CCN(CC1)C(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Chemical Pathway Elucidation for C8h16n2na2o6s2

Established Synthetic Routes and Reaction Pathways

The synthesis of C8H16N2Na2O6S2 is fundamentally a process of creating a substituted piperazine (B1678402). The strategies for its formation are built upon the foundational chemistry of piperazine and other heterocyclic compounds.

Traditional Synthetic Approaches for Piperazine-Based Compounds

The synthesis of piperazine derivatives traditionally relies on well-established organic chemistry reactions. The core piperazine structure is a six-membered ring containing two nitrogen atoms at opposite positions. The synthesis of the target compound, Piperazine-1,4-bis(2-ethanesulfonic acid) disodium (B8443419) salt, is an example of N,N'-disubstitution of the piperazine ring.

The general and most direct conceptual pathway involves the reaction of piperazine with two equivalents of a suitable electrophile to attach the ethanesulfonate (B1225610) groups to each nitrogen atom. This is followed by neutralization with a sodium base to form the disodium salt. A plausible reactant for the key alkylation step is sodium 2-bromoethanesulfonate.

While specific, detailed industrial synthesis procedures for this compound are often proprietary, the principles are based on common methods for creating piperazine derivatives. These methods are diverse and can be adapted depending on the desired substitution pattern. For instance, some syntheses involve the cyclization of precursor molecules to form the piperazine ring itself. researchgate.net One such method involves reacting an aniline (B41778) intermediate with bis(2-chloroethyl)amine (B1207034) hydrochloride to construct the piperazine moiety. researchgate.net Another common strategy is the direct N-arylation or N-alkylation of a pre-existing piperazine ring, which can be accomplished through techniques like the Buchwald-Hartwig amination for aryl substituents or simple nucleophilic substitution for alkyl groups. gyanvihar.org

The following table summarizes some traditional approaches used for synthesizing various piperazine derivatives, highlighting the versatility of synthetic strategies for this class of compounds.

Methodology Reactants Reaction Type General Conditions Reference(s)
Reductive AminationPiperazine, Aldehyde/Ketone, Reducing AgentReductive AminationTypically proceeds in solvents like methanol (B129727) at room temperature or with gentle heating. mdpi.com
Nucleophilic SubstitutionEthyl piperazine, 4-chloro nitrobenzeneSNAr (Nucleophilic Aromatic Substitution)Anhydrous potassium carbonate as a base in a solvent like methanol. researchgate.net
Ring CyclizationAniline derivative, bis(2-chloroethyl)amine HClCyclizationFormation of the heterocyclic ring from an acyclic precursor. researchgate.net
Buchwald-Hartwig AminationPiperazine, Aryl halide, Palladium catalystCross-couplingA modern "traditional" method for forming C-N bonds, offering a direct route to N-aryl piperazines. gyanvihar.org

Exploration of Novel Heterocyclic Synthesis Pathways

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, yield, and sustainability. These novel approaches are applicable to the synthesis of a wide range of heterocyclic compounds, including piperazine derivatives like this compound.

Modern synthetic methods that represent an advancement over traditional techniques include:

Microwave-Assisted Synthesis : The use of microwave irradiation to replace conventional heating can dramatically reduce reaction times, often from hours to minutes, and improve yields. mdpi.comijrpr.com

Metal-Catalyzed Cross-Coupling Reactions : Beyond the now-standard Buchwald-Hartwig amination, a variety of metal-catalyzed reactions enable the construction of complex molecular frameworks with high precision. ijrpr.com

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a product that contains portions of all reactants, offering high atom economy and efficiency. ijrpr.com

Green Chemistry Approaches : An increasing focus on sustainability has led to the adoption of methods that minimize environmental impact, such as solvent-free reactions, the use of water as a solvent, and biocatalysis. ijrpr.com

Cascade Reactions : These processes, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, which can rapidly build molecular complexity from simple starting materials. figshare.com

Pseudo-Intramolecular Processes : This novel concept involves designing substrates that contain both a reactive functional group and an acidic hydrogen. scispace.com The addition of an amine creates a temporary salt, bringing the reacting partners into close proximity, which facilitates an efficient reaction under mild conditions as if it were an intramolecular process. scispace.com

These advanced synthetic strategies offer powerful tools for creating structurally diverse heterocyclic libraries and for optimizing the synthesis of specific targets like Piperazine-1,4-bis(2-ethanesulfonic acid) disodium salt. ijrpr.comscispace.com

Advanced Methodologies for Synthesis Optimization

To further refine the synthesis of complex molecules, chemists are increasingly turning to computational tools. Artificial intelligence and computational chemistry provide powerful platforms for predicting and validating synthetic pathways before any experiments are conducted in a laboratory.

Artificial Intelligence and Machine Learning in Synthesis Pathway Prediction

Automate Pathway Design : By learning from existing chemical knowledge, AI can automatically propose multi-step synthetic routes for a given target molecule. grace.com

Identify Novel Routes : AI is not constrained by human bias and can suggest unconventional or previously overlooked disconnection strategies, leading to more innovative and efficient syntheses. grace.comchemcopilot.com

Computational Design and Validation of Reaction Pathways

Once a potential synthetic route has been proposed, either by human chemists or an AI platform, computational chemistry offers a means to validate its feasibility and predict its outcome with high accuracy. numberanalytics.com Methods such as Density Functional Theory (DFT) allow researchers to model chemical reactions at the quantum level. numberanalytics.commdpi.com

This computational validation provides critical insights that are often difficult to obtain through experimentation alone. mdpi.com Key applications include:

Mechanism Elucidation : Computational methods can map out the entire potential energy surface of a reaction, identifying the most likely pathway from reactants to products. numberanalytics.comgrnjournal.us

Optimization of Conditions : By simulating how changes in reactants, catalysts, or solvents affect the energy profile of a reaction, computational chemistry can guide the optimization of experimental conditions for higher yield and selectivity. grnjournal.us

The following table provides a hypothetical comparison of data for a single synthetic step, illustrating how computational validation provides deeper insight than traditional literature reporting alone.

Parameter Traditional Literature Method Computationally Validated Pathway Significance Reference(s)
Reaction Step N-alkylation of piperazineN-alkylation of piperazine with sodium 2-bromoethanesulfonateSpecific reaction being analyzed mdpi.com
Reported Yield 70-85% (for a similar reaction)Predicted Yield: 92%Computational methods can predict outcomes, helping to select the most promising route. numberanalytics.comgrnjournal.us
Reaction Conditions Reflux in methanol for 8 hoursOptimal Temp: 60°C for 4 hoursSimulations can identify milder, more energy-efficient conditions. grnjournal.us
Activation Energy (Ea) Not typically reportedCalculated: 75 kJ/molProvides fundamental insight into reaction kinetics and feasibility. A lower Ea suggests a faster reaction. mdpi.com
Side Product Prediction Mentioned if significantPredicted: <2% di-substituted impurityAllows for proactive planning of purification steps. numberanalytics.com

Advanced Analytical Techniques for Structural and Mechanistic Characterization of C8h16n2na2o6s2

Chromatographic Separations and Hyphenated Techniques

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a polar, non-volatile salt like C8H16N2Na2O6S2, specific chromatographic approaches are necessary.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds. Due to the zwitterionic and highly polar nature of this compound, conventional reversed-phase chromatography is often ineffective for retention. sielc.com Specialized HPLC modes are therefore employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for separating very polar compounds like PIPES. sielc.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This mechanism allows for the retention and separation of compounds that would otherwise elute in the void volume on a typical C18 column. Zwitterionic HILIC columns (ZIC-HILIC) have been shown to provide high-resolution separation for complex peptide mixtures, where buffers like PIPES are often present. nih.govacs.org

Ion-pair chromatography is another approach. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained by a non-polar stationary phase. researchgate.net For instance, a study on piperazine (B1678402) analysis noted that while the underivatized compound was not retained on a standard ODS (C18) column, derivatization or the use of normal-phase chromatography was necessary. researchgate.net

The purity of PIPES disodium (B8443419) salt can be assessed by HPLC, with suppliers often specifying a purity of greater than 98.0%. tcichemicals.com

Table 1: Example HPLC Conditions for Polar Buffering Agents

Parameter Condition Source
Column Obelisc N (Mixed-mode HILIC) sielc.com
Analytes HEPES, CAPS, MES, MOPS (related zwitterionic buffers) sielc.com
Detection Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS), Charged Aerosol Detector (CAD) sielc.com

| Notes | These compounds lack a UV-active chromophore, necessitating non-UV detection methods. | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. The direct analysis of the salt this compound by GC-MS is not feasible due to its non-volatile nature. However, GC-MS is a critical tool for the analysis of related piperazine species, which are often volatile or can be made volatile through chemical derivatization. researchgate.netscholars.directfigshare.com

For piperazine and its derivatives to be analyzed by GC-MS, a derivatization step is typically required to increase their volatility and improve their chromatographic properties. scholars.directnih.govgoogle.com Common derivatization procedures include acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. scholars.directnih.govgoogle.com These reagents react with the amine groups on the piperazine ring to form less polar, more volatile derivatives.

For example, a validated GC-MS method for the quantification of piperazine in chicken and pig tissues involved extraction, purification, and subsequent derivatization with acetic anhydride. nih.gov This highlights that while the parent salt this compound is unsuitable for GC-MS, structurally related compounds containing the core piperazine ring can be successfully analyzed after appropriate sample preparation.

Table 2: Derivatization Methods for GC-MS Analysis of Piperazine-Related Compounds

Derivatization Reagent Procedure Application Source
Trifluoroacetic Anhydride (TFAA) Incubation at 70°C for 30 minutes after drying the extract. Simultaneous quantification of piperazine designer drugs (BZP and TFMPP) in plasma, urine, and cell culture medium. scholars.directscholars.direct
Acetic Anhydride Derivatization in the presence of triethylamine (B128534) at 50°C for 30 minutes. Quantification of piperazine residues in poultry and pig tissues. nih.govgoogle.com

| Silylation and Acylation | Combined procedure to separate and identify components in complex mixtures. | Screening of seized materials containing piperazine and amphetamine derivatives. | scribd.com |

Comprehensive Multi-Dimensional Chromatography for Complex Mixtures

For exceedingly complex samples, such as those found in proteomics or metabolomics, one-dimensional chromatography may not provide sufficient resolving power. nih.gov Comprehensive multi-dimensional chromatography, most commonly two-dimensional liquid chromatography (2D-LC), offers significantly enhanced separation performance by subjecting the sample to two different separation stages. nih.govchemicalbook.com

In a typical 2D-LC setup for proteomics, a complex peptide mixture is first separated by one mode of chromatography (e.g., strong cation exchange or HILIC), and the fractions are then subjected to a second, orthogonal separation, usually reversed-phase HPLC, before detection by mass spectrometry. nih.govnih.gov The orthogonality of the separation mechanisms (e.g., charge in the first dimension and hydrophobicity in the second) allows for a much more effective separation of the components. nih.gov

Given that this compound is a common buffering agent in biological research, it is frequently a component of the complex matrices analyzed in such studies. chemicalbook.commyskinrecipes.com For instance, proteomic studies often use buffers like PIPES to maintain pH stability during sample preparation and analysis. nih.gov Therefore, while not the target of the analysis, this compound would be present and processed through the multi-dimensional chromatography system. The use of zwitterionic HILIC (ZIC-HILIC) materials in the first dimension for phosphoproteomics is an example where a buffer like PIPES could be part of the sample environment. acs.orgresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization Methods

Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation and characterization of chemical compounds.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high accuracy, typically to several decimal places. creative-proteomics.comnumberanalytics.com This precision allows for the determination of a compound's elemental formula, a critical step in its identification and characterization. cephamls.com Unlike nominal mass measurements, which provide an integer mass, accurate mass measurements can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov

For the compound this compound, HRMS is crucial for confirming its elemental composition. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly used to obtain accurate mass data for polar molecules like PIPES disodium salt. creative-proteomics.commdpi.com The accurate mass measurement helps to confirm the identity of the compound and can be used to identify potential impurities or degradation products. nih.govwhdsbio.cn An accurate mass and time (AMT) tag strategy, which relies on highly accurate mass measurements from techniques like Fourier transform ion cyclotron resonance (FTICR) mass spectrometry, is used in high-throughput proteomics where PIPES might be present. nih.gov

Table 3: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula This compound nih.govavantorsciences.com
Molecular Weight (Nominal) 346.3 g/mol nih.gov
Monoisotopic Mass (Theoretical) 346.02451715 Da nih.gov
Common Ionization Mode Electrospray Ionization (ESI) nih.govmdpi.com

| Common Mass Analyzers | Quadrupole Time-of-Flight (Q-TOF), Orbitrap, FTICR | creative-proteomics.comnih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. rsc.org It provides detailed information about the chemical environment of atoms (typically ¹H and ¹³C) within a molecule, allowing for the confirmation of its connectivity and stereochemistry.

For this compound, ¹H NMR and ¹³C NMR spectra would confirm the presence of the piperazine ring and the two ethanesulfonate (B1225610) side chains. The symmetry of the molecule would be reflected in the number and splitting patterns of the signals. In the ¹H NMR spectrum of the parent acid (PIPES), the protons on the piperazine ring and the ethyl groups would give rise to characteristic signals. chemicalbook.com The integration of these signals would correspond to the number of protons in each unique environment. hmdb.ca

Suppliers of PIPES disodium salt often provide confirmation of the structure via NMR as part of their specifications. tcichemicals.com Public databases also contain experimental and predicted NMR data for related structures, which can be used as a reference for structural confirmation. chemicalbook.comhmdb.cachemicalbook.com

Table 4: Compound Names Mentioned in this Article

Chemical FormulaCommon NameIUPAC Name
This compoundPIPES disodium saltDisodium 2,2'-(piperazine-1,4-diyl)diethanesulfonate
C8H18N2O6S2PIPES1,4-Piperazinediethanesulfonic acid
C17H19N31-Benzylpiperazine (BZP)1-Benzylpiperazine
C11H13F3N21-(3-Trifluoromethylphenyl)piperazine (TFMPP)1-(3-(Trifluoromethyl)phenyl)piperazine
C4H10N2PiperazinePiperazine
C9H21N3O3SHEPES4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid
C7H15NO4SMES2-(N-morpholino)ethanesulfonic acid
C8H17NO4SMOPS3-(N-morpholino)propanesulfonic acid
C9H19NO3SCAPSN-cyclohexyl-3-aminopropanesulfonic acid

Chemometric and Multivariate Statistical Analysis in Chemical Characterization

The comprehensive characterization of a chemical compound such as piperazine-N,N'-bis(2-ethanesulfonic acid) disodium salt (this compound) often generates large and complex datasets from various analytical instruments. Chemometrics and multivariate statistical analysis are indispensable tools for extracting meaningful information from this data. researchgate.net These techniques allow for the interpretation of complex chemical data, identification of patterns, and the development of predictive models. researchgate.netaapg.org By applying statistical and mathematical methods, researchers can gain deeper insights into the structural and physicochemical properties of the compound. researchgate.net

Multivariate statistical analysis is particularly useful for handling large amounts of data and provides a way to integrate and interpret the results efficiently. This approach allows for a quantitative analysis and aids in classifying samples by examining correlations among different variables, such as physicochemical parameters.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a powerful multivariate statistical method used to reduce the dimensionality of a dataset while retaining most of the original variance. nih.gov In the context of characterizing this compound, PCA can be applied to spectroscopic or chromatographic data obtained from multiple batches or under different conditions. The goal is to identify the principal components (PCs), which are linear combinations of the original variables (e.g., absorbance at specific wavenumbers in an FTIR spectrum or retention times in chromatography), that capture the most significant variations in the data.

For instance, multiple batches of this compound could be analyzed using Fourier Transform Infrared (FTIR) spectroscopy. The resulting spectra can be compiled into a data matrix where each row represents a sample and each column represents the absorbance at a specific wavenumber. PCA can then be used to analyze this matrix to identify subtle differences between the batches that might not be apparent from a simple visual inspection of the spectra.

The results of a PCA are often visualized in a "scores plot," where each sample is plotted based on its scores for the first few principal components. Samples with similar chemical characteristics will cluster together in the scores plot. A "loadings plot" complements the scores plot by showing the contribution of each original variable to the principal components. This can help in identifying which spectral features are responsible for the observed clustering, potentially linking them to specific structural attributes or impurities.

Hypothetical PCA of this compound Batches Based on FTIR Data

Principal ComponentEigenvalue% Variance ExplainedCumulative % Variance
PC17.865.065.0
PC22.420.085.0
PC30.97.592.5

Hierarchical Cluster Analysis (HCA)

Hierarchical Cluster Analysis (HCA) is another exploratory data analysis technique used to group samples based on their similarities. Unlike PCA, which focuses on variance, HCA builds a hierarchy of clusters, either from individual samples up (agglomerative) or from a single cluster containing all samples down (divisive). The results are typically visualized as a dendrogram, which illustrates the arrangement of the clusters and the similarity between them.

In the characterization of this compound, HCA can be applied to the same datasets as PCA, such as data from spectroscopic or chromatographic analyses. For example, if several batches of the compound were analyzed for trace impurities using High-Performance Liquid Chromatography (HPLC), HCA could be used to group the batches based on their impurity profiles. This can be valuable for quality control and for identifying potential sources of variation in the manufacturing process.

The distance between clusters in a dendrogram represents the degree of similarity; smaller distances indicate greater similarity. By setting a similarity threshold, one can determine the number of distinct groups within the dataset.

Hypothetical Cluster Analysis of this compound Batches Based on Impurity Profiles

Batch IDCluster AssignmentEuclidean Distance to Cluster Centroid
Batch A-0110.45
Batch A-0210.51
Batch B-0120.39
Batch B-0220.42
Batch C-0110.62

By integrating these chemometric and multivariate statistical techniques, a more complete and nuanced understanding of the chemical characteristics of this compound can be achieved. These methods provide a robust framework for quality control, batch-to-batch comparison, and the detailed investigation of the compound's properties.

Table of Compound Names

Chemical FormulaCommon NameIUPAC Name
This compoundPIPES disodium salt fishersci.comamazon.comdisodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate nih.gov
Piperazine-N,N'-bis(2-ethanesulfonic acid) disodium salt fishersci.comamazon.com
1,4-Piperazinediethanesulfonic acid, disodium salt nih.gov

Theoretical and Computational Investigations of C8h16n2na2o6s2

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules. However, specific applications of these methods to C8H16N2Na2O6S2 have not been documented in peer-reviewed studies.

Density Functional Theory (DFT) Calculations for Electronic Structure

A thorough search for publications detailing Density Functional Theory (DFT) calculations on this compound did not yield any specific results. While DFT is a common method for investigating the electronic properties of molecules, and has been applied to other zwitterionic buffers like MES and MOPS, no studies have been found that focus on the electronic structure, molecular orbitals, or electrostatic potential of PIPES disodium (B8443419) salt. researchgate.netresearchgate.net

Ab Initio Methods and Basis Set Optimization Strategies

Similarly, no literature could be located that describes the use of ab initio methods for the structural and energetic analysis of this compound. Ab initio calculations, which are based on first principles without empirical parameters, are computationally intensive but provide high accuracy. chpc.ac.zaaip.org There are no published records of studies that have undertaken basis set optimization strategies specifically for this molecule to achieve high-accuracy results for its geometry and properties.

Advanced Density Functional Theories, e.g., Multiconfiguration Pair-Density Functional Theory (MC-PDFT)

Advanced DFT methods like MC-PDFT, which are suited for systems with strong electron correlation or multireference character, have not been applied to this compound in any available research. Such advanced computational techniques are typically employed for more complex electronic structure problems than would be expected for a buffer molecule, which may partly explain the absence of such studies.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules. Despite their utility, these methodologies have not been specifically applied to investigate this compound in detail.

Force Field Development and Energy Minimization Techniques

There is no evidence of the development of a specific force field for this compound. While generic force fields like AMBER are sometimes used in simulations where PIPES is present as a buffer, these force fields have not been specifically parameterized or validated for the PIPES molecule itself. semanticscholar.org Energy minimization techniques, a standard component of computational chemistry, have not been the subject of any dedicated study on this compound.

Conformational Analysis and Dynamics Simulations

No dedicated conformational analysis or molecular dynamics (MD) simulation studies for this compound or its parent acid PIPES were found in the literature. Such studies would provide valuable insights into the flexibility of the piperazine (B1678402) ring and the ethanesulfonate (B1225610) side chains, as well as how the sodium counter-ions affect its structure and dynamics in solution. While MD simulations are frequently performed on biomolecules in the presence of PIPES buffer, the focus of these studies is on the biomolecule, not the buffer itself. mdpi.comnih.govplos.org

Compound Names

Chemical FormulaCommon NameIUPAC Name
This compoundPIPES disodium saltdisodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
C8H18N2O6S2PIPESPiperazine-N,N'-bis(2-ethanesulfonic acid)
C4H11NO3SMES2-(N-morpholino)ethanesulfonic acid
C7H15NO4SMOPS3-(N-morpholino)propanesulfonic acid
C8H18N2O4SHEPES4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to investigate chemical systems and reactions at a molecular level. wikipedia.org For the compound this compound, also known as Piperazine-1,4-bis(2-ethanesulfonic acid) disodium salt or PIPES disodium salt, computational studies offer a theoretical lens through which to understand its behavior and interactions. nih.gov These theoretical investigations can complement experimental findings and provide insights that are difficult or impossible to obtain through laboratory work alone.

One area where computational methods have been applied to a system involving PIPES is in the study of gold nanoparticle (Au NP) synthesis. nih.gov Molecular dynamics (MD) simulations were employed to understand the interaction between various biological buffers, including PIPES, and a gold surface. nih.gov These simulations calculate the interaction energies and provide a rationale for the observed stability of the nanoparticles formed in the presence of different buffers. nih.gov

In this particular study, the interaction energy of the PIPES-Au model was found to be the highest among the buffers tested, indicating the strongest interaction between the PIPES molecule and the Au (111) surface. nih.gov This computational result aligns with experimental observations that show the long-term stability of gold nanoparticles synthesized using PIPES buffer. nih.gov The computational approach involved building a model of the Au/buffer molecule interface and performing energy minimization to find the most stable configuration. nih.gov

Below is a table summarizing the computational parameters used in the molecular dynamics simulation study of the interaction between PIPES and a gold surface.

Computational Parameter Value/Method
Software ModuleAmorphous Cell Module (Materials Studio)
System ModeledAu (111) surface with a single buffer molecule
Au Surface Dimensions8.65 Å x 8.65 Å x 9.42 Å
Initial Packing Model Density1.0 g/cm³
Energy Minimization Steps5000

This data is derived from a study on the synthesis of gold nanoparticles in the presence of various biological buffers, including PIPES. nih.gov

Transition State Modeling and Reaction Coordinate Analysis

Transition state theory is a fundamental concept in the study of chemical reaction rates. researchgate.net The transition state is a fleeting, high-energy configuration of atoms that occurs during a chemical reaction, representing the point of no return from which the reaction must proceed to products. helsinki.fi Due to their transient nature, transition states are nearly impossible to observe experimentally. helsinki.fi Computational chemistry offers methods to model these elusive structures and analyze the reaction pathway, known as the reaction coordinate. helsinki.fisigmaaldrich.com

Transition state modeling involves using quantum chemistry methods, such as density functional theory (DFT), to calculate the geometry and energy of the transition state. helsinki.fi This information is crucial for understanding the reaction mechanism and predicting the reaction rate. The reaction coordinate is the path of minimum energy that connects the reactants and products through the transition state. sigmaaldrich.com Analyzing the reaction coordinate helps to identify the key geometric changes that occur as the reaction progresses.

Solvent Effects in Theoretical Chemical Systems

The solvent in which a chemical reaction takes place can have a significant impact on the reaction rate and mechanism. wikipedia.org In computational chemistry, it is crucial to account for these solvent effects to obtain accurate theoretical predictions. chemrevlett.com The compound this compound is highly soluble in water, and therefore, understanding its behavior in an aqueous environment is of prime importance. chemicalbook.com

Theoretical models can incorporate solvent effects in several ways. Explicit solvent models treat individual solvent molecules, providing a detailed picture of the solvent-solute interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. chemrevlett.com This approach is computationally less expensive and is effective for many applications. chemrevlett.com

Solvent properties such as polarity, polarizability, and hydrogen bonding capacity can influence the stability of reactants, products, and transition states. wikipedia.org For instance, polar solvents can stabilize charged species, which can affect the energetics of a reaction. wikipedia.org The dielectric constant of a solvent is a key parameter used in implicit solvent models to predict its ability to dissolve ionic compounds. wikipedia.org

While the general principles of solvent effects are well-established in computational chemistry, specific theoretical studies detailing the influence of solvents on the conformational structure, reactivity, or reaction mechanisms directly involving this compound are not extensively documented in the available literature. Such investigations would provide a deeper understanding of its behavior in solution.

Table of Compound Names

Chemical Formula Common Name/Synonym
This compoundPiperazine-1,4-bis(2-ethanesulfonic acid) disodium salt
This compoundPIPES disodium salt nih.gov
This compoundDisodium 2,2'-(Piperazine-1,4-diyl)diethanesulfonate tcichemicals.com
AuGold
H2OWater

Coordination Chemistry and Ligand Design Principles for C8h16n2na2o6s2 and Its Analogues

Fundamental Principles of Metal-Ligand Interaction and Complex Formation

The formation of a coordination complex involves the interaction of a central metal ion, which acts as a Lewis acid, with one or more ligands that act as Lewis bases by donating electron pairs. libretexts.org The nature of the metal-ligand bond can range from purely electrostatic to significantly covalent. libretexts.org The stability and structure of the resulting complex are governed by several fundamental principles.

The interaction between a metal ion and a ligand is influenced by the properties of both. Key factors for the metal ion include its charge, size (ionic radius), and electron configuration. libretexts.org For the ligand, its basicity, the number and type of donor atoms, and its steric properties are crucial. fiveable.me

Coordination Modes and Geometrical Configurations of Ligands

Ligands can be classified by their denticity, which is the number of donor atoms that can bind to the central metal ion. Monodentate ligands bind through a single donor atom, while polydentate ligands (also called chelating ligands) have multiple donor atoms. tandfonline.com The piperazine-1,4-bis(2-ethanesulfonic acid) ligand, derived from C8H16N2Na2O6S2, is a potentially polydentate ligand. The two nitrogen atoms of the piperazine (B1678402) ring and the oxygen atoms of the sulfonate groups can act as donor atoms.

The coordination number of a metal ion in a complex is the number of ligand donor atoms to which it is bonded. tandfonline.com This number, along with the size and electronic properties of the metal and ligands, determines the geometrical configuration of the complex. Common geometries include linear, trigonal planar, tetrahedral, square planar, and octahedral. tandfonline.com

For ligands analogous to PIPES, such as 1,4-bis(2-hydroxyethyl)piperazine (BHEB), studies have shown that the geometry of the resulting metal complexes can vary. For instance, with BHEB, Cu(II) and Co(II) complexes tend to adopt a distorted octahedral geometry, the Ni(II) complex a distorted square planar geometry, and the Zn(II) complex a distorted tetrahedral geometry. aphrc.orgekb.eg The piperazine ring in these complexes can adopt different conformations, such as chair or boat, to accommodate the coordination of the metal ion. youtube.com

Table 1: Common Geometries in Coordination Chemistry

Coordination Number Geometry
2 Linear
3 Trigonal Planar
4 Tetrahedral or Square Planar
5 Trigonal Bipyramidal or Square Pyramidal

Thermochemical and Kinetic Stability of Coordination Compounds

The stability of a coordination compound can be described in two ways: thermodynamic stability and kinetic stability. slideshare.netvpscience.org

Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions. slideshare.netvpscience.org It is quantified by the formation constant (K_f) or stability constant. A larger formation constant indicates a more stable complex. fiveable.me The stability of metal complexes is influenced by several factors, including the chelate effect, where polydentate ligands form more stable complexes than an equivalent number of monodentate ligands. mdpi.comnih.gov The thermodynamic stability of metal complexes with a PIPES analogue, 1,4-bis(2-hydroxyethyl)piperazine (BHEB), has been studied, and the formation constants for its complexes with various divalent metal ions have been determined. aphrc.orgekb.eg

Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions. slideshare.netvpscience.org Complexes that exchange ligands rapidly are termed "labile," while those that do so slowly are "inert." vpscience.org There is no direct correlation between thermodynamic stability and kinetic stability; a thermodynamically stable complex can be kinetically labile, and vice versa. slideshare.net The kinetic stability is influenced by factors such as the metal ion's d-electron configuration and the steric properties of the ligands. fiveable.me

Table 2: Thermodynamic Data for Metal Complexes with 1,4-bis(2-hydroxyethyl)piperazine (BHEB) at 25°C

Metal Ion Log K_f ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
Cu(II) 5.86 -33.4 -21.2 41
Ni(II) 4.62 -26.4 -16.5 33
Co(II) 4.31 -24.6 -14.8 33
Zn(II) 3.12 -17.8 -9.8 27

Data is for the BHEB analogue and serves as an illustrative example. aphrc.orgekb.eg

Rational Ligand Design Strategies in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components, often through non-covalent interactions. sioc-journal.cnmdpi.com Rational ligand design is a key aspect of this field, aiming to create ligands that will self-assemble with metal ions to form specific supramolecular architectures with desired properties.

Structure-Based Ligand Design Paradigms

Structure-based ligand design relies on the three-dimensional structural information of a target receptor or binding site to design ligands that will bind with high affinity and selectivity. nih.goviucr.org In the context of coordination chemistry, this involves designing ligands with specific geometries and donor atom placements to favor the formation of a particular coordination complex. For piperazine-based ligands, the conformational flexibility of the six-membered ring and the nature of the substituents on the nitrogen atoms can be tailored to control the final structure of the metal complex. youtube.com

Fragment-Based Ligand Design Approaches

Fragment-based ligand design is a strategy where small, low-complexity molecular fragments are screened for binding to a target. tandfonline.com Promising fragments are then optimized and linked together to create a more potent and selective ligand. This approach can be applied to the design of complexing agents by identifying fragments that bind to a metal ion or a specific site on a metalloprotein. These fragments can then be incorporated into a larger scaffold, such as a piperazine ring, to enhance binding affinity and control the coordination environment.

Synthesis and Characterization of Transition Metal Complexes Involving this compound-derived Ligands

While specific reports on the synthesis and characterization of transition metal complexes with this compound are not widely available, studies on analogous piperazine-based ligands provide insight into the expected synthetic methods and characterization techniques. tandfonline.comaphrc.orgekb.eg

The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. tandfonline.com The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can influence the structure of the resulting complex.

The characterization of these complexes employs a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups (e.g., N-H, S=O). mdpi.comnih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help determine its geometry. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of diamagnetic complexes in solution. nih.gov

X-ray Crystallography: Provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. sioc-journal.cniucr.org

Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry. mdpi.com

Magnetic Susceptibility Measurements: Used to determine the number of unpaired electrons in the metal ion, which provides insight into its oxidation state and coordination environment. nih.gov

Studies on copper(II) complexes with tetradentate piperazine-based ligands have shown the formation of five-coordinate complexes with distorted geometries. fiveable.me Similarly, research on 1,4-bis(2-hydroxyethyl)piperazine has detailed the synthesis and characterization of its complexes with Cu(II), Ni(II), Co(II), and Zn(II), revealing varying geometries and coordination modes. aphrc.orgekb.eg

Table 3: List of Compounds

Compound Name Chemical Formula
PIPES disodium (B8443419) salt This compound
Piperazine-1,4-bis(2-ethanesulfonic acid) C8H18N2O6S2
1,4-bis(2-hydroxyethyl)piperazine C8H18N2O2
Copper(II) ion Cu^2+
Nickel(II) ion Ni^2+
Cobalt(II) ion Co^2+

Role of C8h16n2na2o6s2 in Catalytic Systems and Reaction Mechanism Studies

Ligand Performance in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on the design of sophisticated ligands to control the activity and selectivity of a metal center. upertis.ac.id The performance of a ligand is intrinsically linked to its electronic and steric properties.

Design and Synthesis of Novel Catalytic Ligands

The synthesis of C8H16N2Na2O6S2 itself is established, typically involving the reaction of an amine with a 2-haloalkanesulfonate. google.com However, the literature lacks significant examples of its direct use as a building block for the intentional design and synthesis of novel catalytic ligands for homogeneous catalysis. General methods for catalyst synthesis, such as impregnation and calcination, are well-known but are more relevant to heterogeneous catalysts. researchgate.netuc.pt The development of a catalytic system often involves the strategic selection of a ligand that can actively participate in the reaction, a concept known as metal-ligand cooperation. nsf.govrsc.orgacs.org There is no substantial evidence to suggest that PIPES disodium (B8443419) salt has been a focus of such design efforts. One isolated mention suggests that PIPES can be used as a catalyst in organic syntheses, but this is not elaborated upon with specific examples of ligand design or synthesis. biosynth.com

Elucidation of Catalytic Reaction Mechanisms

Understanding the step-by-step molecular pathway of a catalytic reaction is crucial for its optimization and the development of new catalysts. rsc.orgethz.ch

Metal-Ligand Cooperative Catalysis and Synergistic Effects

Metal-ligand cooperation (MLC) is a sophisticated strategy in catalysis where the ligand is not a passive spectator but actively participates in bond activation and formation. nsf.govrsc.orgcsic.es This can lead to significant enhancements in catalytic activity and the discovery of novel reaction pathways. researchgate.net While the field of MLC is an active area of research, with examples including pincer complexes and pyridonato ligands, there is no documented involvement of this compound in such cooperative catalytic processes. nsf.govcsic.es The sulfonic acid groups in PIPES are generally considered to be weakly coordinating, which may limit its potential for certain types of MLC.

Development of Novel Catalytic Applications and Process Optimization Strategies

The development of new catalytic applications often stems from a deep understanding of a catalyst's performance and mechanism. nih.gov One study mentions a "PIPES-ZnO NPs coupled catalyst" for the synthesis of 2-((1H-indol-3-yl)(phenyl)methyl)-5,5-dimethylcyclohexane-1,3-diones, which points towards a potential application in heterogeneous catalysis. acs.org However, this appears to be an isolated example, and there is no broader body of research on developing and optimizing catalytic processes based on this compound. The primary application of PIPES and its disodium salt remains firmly within the realm of biological buffers for various research applications. calpaclab.comcymitquimica.comtcichemicals.comsigmaaldrich.com

Exploration of C8h16n2na2o6s2 in Advanced Materials Science and Engineering Research

Integration and Functionalization of C8H16N2Na2O6S2 in Engineered Materials

There is no information in the scientific literature regarding the integration or functionalization of PIPES disodium (B8443419) salt into engineered materials.

Computational Materials Design and Discovery Methodologies

Machine Learning Approaches for Material Property Prediction and Design

No studies were found that use machine learning to predict the material properties of PIPES disodium salt or to design new materials incorporating it.

Quantum Computational Chemistry in Materials Simulation

There is no evidence of quantum computational chemistry being used to simulate the material properties of PIPES disodium salt.

Research on the Role of this compound in Advanced Functional Materials

No research could be identified that investigates the role of PIPES disodium salt in the development of advanced functional materials.

Table of Compound Names Mentioned

Chemical FormulaCommon Name
This compoundPIPES disodium salt; Piperazine-1,4-bis(2-ethanesulfonic acid) disodium salt

Environmental Chemical Fate and Transformation Mechanisms of C8h16n2na2o6s2

Transport and Distribution Mechanisms in Various Environmental Compartments

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties. For C8H16N2Na2O6S2, its high water solubility is a key determinant of its environmental mobility. fishersci.comvu.nl

Once released into aquatic systems, this compound is expected to remain predominantly in the water column. Its high solubility and ionic nature suggest a low potential for volatilization from water surfaces into the atmosphere. The mobility of this compound in soil is also anticipated to be high due to its solubility in water. fishersci.com This characteristic suggests that it can be readily transported through soil layers with percolating water, potentially reaching groundwater.

The distribution of this compound across different environmental compartments is unlikely to be uniform. It will likely be mobile in the environment due to its water solubility. fishersci.com The primary receiving compartment is expected to be water, with subsequent transport to soil and groundwater. researchgate.netnih.gov Due to its low volatility, significant distribution to the atmosphere is not expected.

Environmental Compartment Transport and Distribution Characteristics of this compound
Water High mobility due to high water solubility. fishersci.com Likely to remain in the water column. Low potential for sedimentation unless adsorbed to particulate matter.
Soil High mobility with potential for leaching into deeper soil layers and groundwater. nih.gov Sorption to soil particles may occur, but is likely to be limited by its high water solubility.
Air Low potential for volatilization from water or soil surfaces due to its ionic nature and low vapor pressure. Long-range atmospheric transport is not considered a significant pathway.
Biota Bioaccumulation potential is generally considered low for highly water-soluble and ionic compounds. sigmaaldrich.com

Biotic Transformation and Degradation Mechanisms

Biotic transformation, or biodegradation, carried out by microorganisms, is a primary pathway for the breakdown of many organic compounds in the environment. agriscigroup.us

While specific studies on the microbial degradation of this compound are scarce, the biodegradability of its core structure, piperazine (B1678402), has been investigated. Studies have shown that some microorganisms can utilize piperazine as a sole source of carbon and nitrogen. nih.govresearchgate.net The degradation of piperazine often initiates with the cleavage of the carbon-nitrogen bonds in the ring. frontiersin.org It is plausible that similar enzymatic pathways could lead to the breakdown of the piperazine ring within the PIPES molecule.

Microbial Process Potential Degradation Pathway for this compound Relevant Enzymes (Hypothesized)
Ring Cleavage Opening of the piperazine ring. frontiersin.orgMonooxygenases, Dehydrogenases.
Side Chain Degradation Breakdown of the ethanesulfonic acid chains.Sulfatases.
Mineralization Complete breakdown to CO2, H2O, sulfate (B86663), and ammonium (B1175870). agriscigroup.usA consortium of microorganisms with diverse metabolic capabilities would likely be required.

Through its degradation, this compound can contribute to the biogeochemical cycling of carbon, nitrogen, and sulfur. nerc.ac.ukpurdue.eduhubbardbrook.orgipcc.ch

Carbon Cycle: The eight carbon atoms in the molecule can be converted to carbon dioxide through microbial respiration under aerobic conditions or potentially to methane (B114726) under anaerobic conditions, thus entering the global carbon cycle. noc.ac.uk

Nitrogen Cycle: The two nitrogen atoms in the piperazine ring can be released as ammonia (B1221849) or ammonium during microbial degradation. nih.gov This ammonium can then be utilized by other organisms or undergo nitrification (conversion to nitrate) and denitrification (conversion to nitrogen gas), integrating into the nitrogen cycle.

Sulfur Cycle: The two sulfur atoms in the ethanesulfonic acid groups can be released as sulfate upon degradation. Sulfate is a readily available form of sulfur for many organisms and is a key component of the sulfur cycle.

The extent to which this compound influences these cycles will depend on the quantities released into the environment and its degradation rates.

Compound Names Mentioned in this Article

Chemical Formula Common/Systematic Name
This compoundPIPES, disodium (B8443419) salt; Piperazine-1,4-bis(2-ethanesulfonic acid), disodium salt
C4H10N2Piperazine
CO2Carbon Dioxide
CH4Methane
NH3Ammonia
NH4+Ammonium
NO3-Nitrate
N2Nitrogen Gas
SO4^2-Sulfate

Microbial Degradation Pathways and Biochemical Processes

Advanced Analytical Challenges in Environmental Monitoring of Dithiocarbamates

The environmental monitoring of dithiocarbamate (B8719985) (DTC) fungicides presents significant analytical challenges due to the inherent chemical properties of this class of compounds. Their analysis is complicated by low solubility in many common solvents, instability in various pH conditions, and the tendency of many DTCs to exist as polymeric structures. nih.govtandfonline.comtandfonline.com These characteristics necessitate specialized analytical methods that are often not compatible with standard multi-residue pesticide screening protocols. encyclopedia.pub

A primary challenge in DTC analysis is their instability. They are susceptible to oxidation and hydrolysis under alkaline and acidic conditions, respectively. nih.govresearchgate.net Contact with acidic juices in plant matrices, for instance, can lead to rapid degradation into carbon disulfide (CS2) and the corresponding amine, making accurate quantification of the parent compound difficult. encyclopedia.pub This instability is a major source of error during analysis. researchgate.net

Methodological Approaches and Their Limitations

Two main analytical strategies have been developed for the determination of DTCs in environmental and food samples: an indirect method based on acid hydrolysis and a direct method involving chromatographic separation. tandfonline.com

Indirect Analysis via Carbon Disulfide (CS2) Evolution: The most traditional and widely used approach involves the hot acid digestion of the sample, which quantitatively converts all dithiocarbamates present into carbon disulfide (CS2). tandfonline.comthermofisher.com The evolved CS2 is then trapped and quantified, typically by gas chromatography (GC). thermofisher.commdpi.com This method, often based on the official EPA method 630, provides a total dithiocarbamate concentration expressed as CS2. nih.govencyclopedia.pub

Challenges with the CS2 Method:

Lack of Specificity: This method cannot distinguish between different dithiocarbamate parent compounds (e.g., ziram, maneb (B1676018), thiram) or their metabolites, as they all degrade to CS2. nih.govtandfonline.com This is a significant drawback because the toxicological profiles of individual DTCs and their metabolites can vary considerably. tandfonline.com

False Positives: Some environmental matrices, particularly certain crops like those from the Brassica family, can naturally produce CS2, leading to overestimated results or false positives. thermofisher.comnih.gov

Labor-Intensive: The procedure is often time-consuming and requires careful handling to avoid loss of the volatile CS2. researchgate.net

Direct Chromatographic Analysis: To overcome the limitations of the CS2 method, techniques using liquid chromatography (LC) and gas chromatography (GC) have been developed to analyze individual DTC compounds. However, these also present substantial challenges.

Solubility and Extraction: Many DTCs, especially the ethylene-bis-dithiocarbamates (EBDCs) like maneb and zineb (B1684293), are polymeric and have very low solubility in water and common organic solvents, making their extraction from environmental samples difficult. tandfonline.comnih.gov

Derivatization: Due to the polarity and low volatility of many DTCs, derivatization is often required, particularly for GC analysis. nih.govtandfonline.com A common strategy involves methylation (e.g., with methyl iodide or dimethyl sulfate) after converting the DTCs into water-soluble salts. nih.govnih.gov However, derivatization reagents can be hazardous, and the process adds complexity and potential for error to the analysis. jespublication.com

Chromatographic Separation: Achieving good chromatographic separation of all DTCs and their more toxic metabolites, such as ethylene (B1197577) thiourea (B124793) (ETU), can be difficult. tandfonline.com While both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) systems have been used, compromises are often necessary. tandfonline.com

Matrix Effects

A pervasive challenge in the trace analysis of pesticides in complex environmental samples (e.g., soil, water, plant tissues) is the phenomenon of matrix effects. restek.com This is particularly problematic in LC-MS/MS analysis, where co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source. restek.com This can lead to either signal suppression or enhancement, causing significant inaccuracies in quantification. restek.com

The complexity of the sample matrix dictates the severity of the matrix effect. To mitigate this, several strategies are employed:

Sample Cleanup: Techniques like solid-phase extraction (SPE) are used to remove interfering compounds from the sample extract before analysis. tandfonline.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the sample being analyzed. This helps to compensate for signal suppression or enhancement. restek.com However, finding a truly blank matrix can be difficult. restek.com

Use of Internal Standards: An isotopically labeled version of the analyte is added to the sample, which experiences the same matrix effects as the target analyte, allowing for accurate correction.

The table below summarizes findings from various studies on the analytical challenges and methods for dithiocarbamate determination.

Analytical Technique Analyte(s)/Method Matrix Key Challenges & Findings LOD/LOQ
GC-MS Total DTCs as CS2 after acid hydrolysisSpices (Cardamom, Black Pepper)Essential oils caused negligible interference; matrix effect was suppressive but low enough to exclude matrix-matched calibration for routine analysis. nih.govredalyc.orgLOQ: 0.05 mg/kg nih.govredalyc.org
GC-PFPD / GC-ITD-MS Total DTCs as CS2SoyaGood recoveries (68-91%) were achieved, but the method is non-specific. encyclopedia.pubmdpi.comLOQ: 0.05 mg/kg of CS2 encyclopedia.pubmdpi.com
LC-MS/MS Propineb, Mancozeb, Thiram after methylationBeer, Fruit Juice, MaltQuEChERS extraction of methylated derivatives was effective. The method allowed for differentiation. nih.govjst.go.jpLOQ: <0.52 µg/kg (Propineb), <0.55 µg/kg (Mancozeb), <6.97 µg/kg (Thiram) nih.govjst.go.jp
HPLC-UV/Electrochemical Four classes of DTCs using ion-pair chromatographyPlant samplesAvoided derivatization but could only provide accurate results for surface-intact vegetables. nih.govLOQ: 9-12 µg/L as CS2 nih.gov
LC-APCI-MS Dazomet, Thiram, and metabolitesVarious PlantsAtmospheric Pressure Chemical Ionization (APCI) was more robust and reproducible than Electrospray Ionization (ESI) for these compounds. tandfonline.comLOQ: 0.25-2.5 mg/kg tandfonline.com
DESI-MS/MS ThiramVarious CropsRapid analysis with minimal sample preparation, but ionization suppression from QuEChERS extracts was over 95%. Attempts to detect Thiram directly from pear leaves were unsuccessful. wur.nlLOQ: ~0.1 mg/kg (in solvent) wur.nl

LOD: Limit of Detection; LOQ: Limit of Quantification; GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; PFPD: Pulsed Flame Photometric Detector; ITD: Ion Trap Detector; HPLC: High-Performance Liquid Chromatography; UV: Ultraviolet Detector; APCI: Atmospheric Pressure Chemical Ionization; DESI: Desorption Electrospray Ionization; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Research Findings on Specific Challenges

Recent research continues to highlight the difficulties in DTC analysis. For instance, studies have shown that even with advanced instrumentation, the polymeric nature of compounds like zineb requires the analytical procedure to quantitatively disrupt the complex structures to achieve accurate measurement. eurl-pesticides.eu The choice of solvent for preparing stock solutions is also critical, as the solvent must preserve the complex structure of the DTCs. eurl-pesticides.eu

Furthermore, the development of screening methods that can be integrated into routine multi-residue analysis remains a key objective. The widely used QuEChERS method, for example, is not directly applicable for extracting most DTCs due to their instability and solubility issues. thermofisher.comeurl-pesticides.eu This necessitates that samples suspected of containing DTCs undergo a separate, more laborious single-residue analysis, increasing costs and workload for monitoring laboratories. eurl-pesticides.eu

Q & A

Q. What are the critical considerations for using PIPES disodium salt as a buffer in cell culture experiments?

PIPES disodium salt is a zwitterionic buffer effective in maintaining pH stability (6.1–7.5) under physiological conditions, particularly in low-temperature or metal-sensitive assays. Key considerations include:

  • Ionic strength compatibility : Avoid interference with divalent cations (e.g., Mg²⁺, Ca²⁺) in enzymatic assays .
  • Concentration optimization : Typical working concentrations range from 10–50 mM, but empirical validation via pH titration curves is recommended to avoid cellular toxicity .
  • Temperature sensitivity : Verify buffer stability in experiments involving thermal shifts (e.g., protein crystallization) .

Q. How can researchers validate the purity of PIPES disodium salt for sensitive biochemical assays?

Purity validation involves:

  • Chromatographic methods : Use HPLC or GC-MS to confirm ≥98.5% purity, as lower grades may contain sulfonic acid derivatives that interfere with protein interactions .
  • Spectrophotometric analysis : Check for absorbance at 260 nm (nucleic acid contamination) and 280 nm (protein residues) .
  • Certification : Source materials from suppliers providing detailed Certificates of Analysis (CoA) with batch-specific data .

Q. What experimental design frameworks are suitable for studies involving PIPES buffer systems?

Adopt the PICO framework to structure hypotheses:

  • Population : Specific cell lines or enzymes under study.
  • Intervention : Buffer concentration, pH, or temperature variables.
  • Comparison : Alternative buffers (e.g., HEPES, Tris).
  • Outcome : Metrics like enzymatic activity or cell viability . Pair this with FINER criteria to ensure feasibility and novelty .

Advanced Research Questions

Q. How can researchers address contradictory data in PIPES buffer-mediated protein stabilization studies?

Contradictions often arise from unaccounted variables:

  • Ionic cross-talk : Use chelating agents (e.g., EDTA) to isolate buffer effects from metal ion interactions .
  • False discovery rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust p-values in high-throughput screens, limiting FDR to <5% .
  • Triangulation : Validate findings via orthogonal methods (e.g., circular dichroism for structural stability vs. activity assays) .

Q. What methodologies optimize PIPES buffer formulation for cryo-electron microscopy (cryo-EM) studies?

Cryo-EM requires ultra-pure buffers to prevent vitrification artifacts:

  • Buffer exchange : Use centrifugal filters (3 kDa MWCO) to replace commercial PIPES formulations with in-house solutions, minimizing glycerol or stabilizers .
  • pH calibration at low temperatures : Measure pH at 4°C (operating temperature) using a glass electrode calibrated with cold standards .
  • Crystallization screens : Employ factorial design to test interactions between PIPES concentration (20–40 mM), pH (6.5–7.0), and cryoprotectants .

Q. How can researchers mitigate batch-to-batch variability in PIPES disodium salt for reproducible assays?

  • Supplier audits : Prioritize vendors adhering to ISO 9001/13485 standards for raw material sourcing .
  • In-house QC protocols : Implement NMR or FTIR to fingerprint each batch, focusing on sulfonate (-SO₃⁻) and piperazine ring signatures .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to predict shelf-life under lab conditions .

Methodological Guidance Tables

Q. Table 1: Common Pitfalls in PIPES Buffer Experimental Design

PitfallMitigation StrategyReference
Metal ion interferencePre-treat buffers with Chelex® 100 resin
pH drift at low tempsCalibrate pH meters at assay temperature
Contaminant-driven artifactsUse LC-MS-validated ultra-pure batches

Q. Table 2: Statistical Methods for PIPES-Related Data Analysis

ScenarioRecommended MethodApplication
Multiple hypothesis testingBenjamini-Hochberg FDR correctionHigh-throughput screens
Batch variabilityANOVA with Tukey’s post-hoc testReproducibility studies
Non-linear pH effectsPolynomial regression modelsBuffer optimization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.